molecular formula C10H17NO3 B2884582 tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate CAS No. 250659-32-6

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

Cat. No. B2884582
CAS RN: 250659-32-6
M. Wt: 199.25
InChI Key: GUVWHGMHXIFPGI-WHUPJOBBSA-N
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Description

The compound “tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a solid substance . It has an empirical formula of C11H20N2O2 and a molecular weight of 212.29 .


Molecular Structure Analysis

The compound “tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a molecular formula of CHNO, an average mass of 198.262 Da, and a monoisotopic mass of 198.136826 Da .


Physical And Chemical Properties Analysis

The compound “tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It also has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

One area of research involves the development of synthetic methodologies for creating complex molecules. For example, studies have explored the Diels‐Alder reaction as a key step in synthesizing various carbamate derivatives. This reaction is crucial for constructing cyclic and bicyclic structures, which are often found in bioactive compounds (Padwa, Brodney, & Lynch, 2003). Another study focused on process development for synthesizing lymphocyte function-associated antigen 1 inhibitors , demonstrating the importance of efficient and scalable synthetic routes for the production of pharmaceutical intermediates (Li et al., 2012).

Biosynthesis and Biocatalysis

Research into the biosynthesis of tert-butyl derivatives has highlighted the role of carbonyl reductase from Rhodosporidium toruloides in the biotransformation process, emphasizing the potential for bio-based production methods (Liu et al., 2018). This approach not only supports the synthesis of key intermediates for statin drugs but also showcases the integration of biocatalysis in organic synthesis, providing a green alternative to traditional chemical methods.

Stereoselective Synthesis and Chiral Chemistry

The stereoselective synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate and related compounds is crucial for developing pharmaceuticals with specific enantiomeric purity. Research has detailed methods for achieving high stereoselectivity in the synthesis of cyclohexane carboxamides, which are important intermediates in the production of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017). This area of study underscores the importance of chirality in drug development and the ongoing efforts to refine synthetic strategies for enantiomerically pure compounds.

Advanced Materials and Methodologies

Research has also explored the use of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate in the development of advanced materials and novel synthetic methodologies. For instance, the preparation and characterization of bicyclic structures have been investigated for their potential applications in material science and as intermediates in the synthesis of complex organic molecules (Moriguchi et al., 2014).

Safety and Hazards

The compound “tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWHGMHXIFPGI-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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